molecular formula C7H11BrN2 B1246553 1-Allyl-3-methylimidazolium bromide CAS No. 31410-07-8

1-Allyl-3-methylimidazolium bromide

Cat. No.: B1246553
CAS No.: 31410-07-8
M. Wt: 203.08 g/mol
InChI Key: KLFDZFIZKMEUGI-UHFFFAOYSA-M
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Description

1-Allyl-3-methylimidazolium bromide (AMIB) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, biochemistry, and medicinal chemistry. AMIB is an ionic liquid that is composed of an imidazolium cation and a bromide anion, and is a member of the family of imidazolium-based ionic liquids. AMIB has been studied for its potential to be used in a variety of applications, including as a solvent for organic synthesis, as a catalyst for organic synthesis, and as a mediator for biocatalysis.

Scientific Research Applications

1. Corrosion Inhibition

1-Allyl-3-methylimidazolium bromide (1-allyl-3-octylimidazolium bromide [AOIM]Br) has been investigated for its role in corrosion inhibition. It acts as a modest cathodic inhibitor, particularly effective due to the electron-donating effect of the allyl group. Its adsorption on mild steel surfaces in sulfuric acid solutions has been studied, showing promising results in corrosion resistance (Zheng et al., 2015).

2. Ionic Liquid Properties

The compound is a key component in several ionic liquids with varied physical properties. Structural effects and physical properties of this compound have been extensively characterized, demonstrating its utility in different ionic liquid applications (Schneider et al., 2007).

3. Weak Gel Formation with Chitin

This compound forms weak gels with chitin, a natural polymer. When heated with chitin, it forms a clear liquid, transforming into a more viscous, gel-like material at higher concentrations. This finding is significant for material science and biopolymer research (Prasad et al., 2009).

4. Cellulose Processing

The compound has been found effective in processing cellulose, a common biopolymer. It acts as a solvent in the acylation and carbanilation of cellulose, enabling a homogeneous procedure for creating cellulose derivatives. This application is crucial in the field of green chemistry and sustainable material processing (Barthel & Heinze, 2006).

5. Electrolyte in Energy Storage

1-Allyl-3-methylimidazolium-based ionic liquids, including this compound, have been utilized as electrolytes in supercapacitors. These capacitors, using graphene nanosheets electrodes, have shown promising specific capacitances and energy densities, indicating the compound's potential in high-reliability energy storage applications (Zarrougui et al., 2018).

Safety and Hazards

1-Allyl-3-methylimidazolium bromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Ionic liquids like 1-Allyl-3-methylimidazolium bromide have been gaining special attention in the biomedical field, where they provide important advances in novel pharmaceutics and medical strategies . They have been used for biomaterials preparation, improving dissolution and processability, and have been combined with natural and synthetic polymer matrixes to develop IL-polymer hybrid materials to be employed in different fields of the biomedical area .

Biochemical Analysis

Biochemical Properties

1-Allyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the dissolution and processing of biopolymers like chitin. It interacts with enzymes, proteins, and other biomolecules primarily through ionic interactions and hydrogen bonding. For instance, it has been shown to disrupt the hydrogen bonds in chitin, facilitating its dissolution . This interaction is significant for the preparation of composite gels and other biopolymer-based materials.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the thermal stability of proteins like lysozyme and accelerate amyloid fibrillization . Additionally, it has been observed to induce oxidative stress and other cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates. The dissolution of chitin by this compound involves the cleavage of hydrogen bonds by the bromide anion and the prevention of recrystallization by the imidazolium cation . This mechanism highlights the compound’s ability to modulate biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its interactions with biomolecules can lead to gradual degradation or transformation. Long-term studies have shown that it can maintain its activity in facilitating biochemical reactions, although its efficacy may decrease over extended periods . The stability and degradation of this compound are critical factors in its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may induce toxicity, oxidative stress, and other adverse effects . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It can influence metabolic flux and alter metabolite levels by interacting with key enzymes involved in metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and efficacy

Properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFDZFIZKMEUGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459418
Record name 1-Allyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31410-07-8
Record name 1-Allyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylimidazolium bromide
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